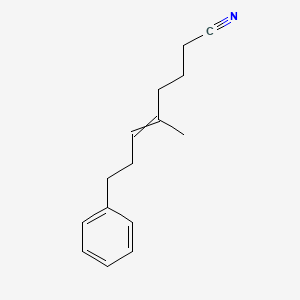![molecular formula C10H17BrO2 B14207773 2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro- CAS No. 736158-14-8](/img/structure/B14207773.png)
2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro- is a chemical compound with the molecular formula C10H17BrO2 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include tetrahydropyran and a bromomethyl derivative.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature and allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Purification: The product is purified using techniques such as distillation or chromatography to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution: Substituted pyran derivatives with various functional groups.
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro- involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Binding: The bromomethyl group allows for covalent binding to target molecules, enhancing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 2-(bromomethyl)tetrahydro-: A simpler derivative with similar reactivity.
Tetrahydro-2H-pyran-2-methyl bromide: Another bromomethyl derivative with comparable properties.
Eigenschaften
CAS-Nummer |
736158-14-8 |
|---|---|
Molekularformel |
C10H17BrO2 |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
2-[(2S)-3-(bromomethyl)but-3-en-2-yl]oxyoxane |
InChI |
InChI=1S/C10H17BrO2/c1-8(7-11)9(2)13-10-5-3-4-6-12-10/h9-10H,1,3-7H2,2H3/t9-,10?/m0/s1 |
InChI-Schlüssel |
ZCEBQDZNPCDVMJ-RGURZIINSA-N |
Isomerische SMILES |
C[C@@H](C(=C)CBr)OC1CCCCO1 |
Kanonische SMILES |
CC(C(=C)CBr)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Ethoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B14207695.png)
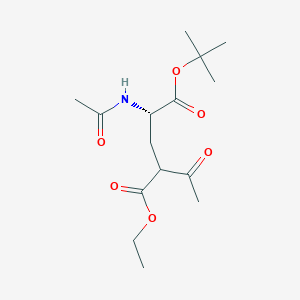
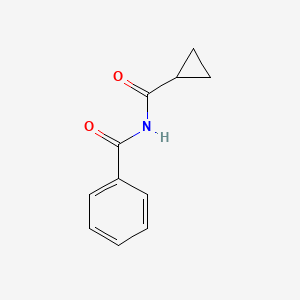
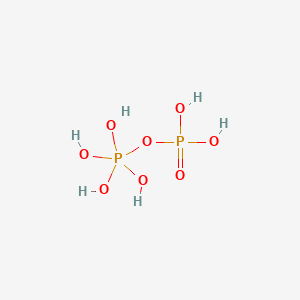
![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)
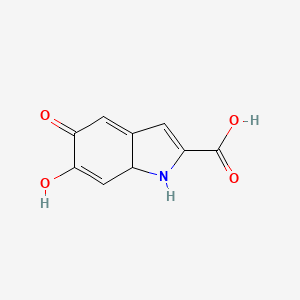

![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)
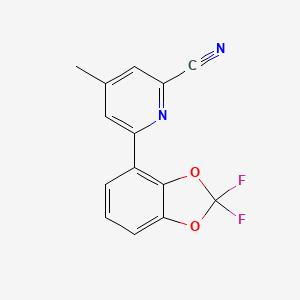
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
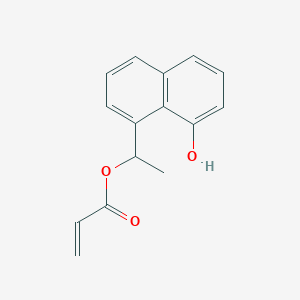
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
